![molecular formula C25H18BrN3OS B2360523 2-((3-ブロモベンジル)チオ)-3,7-ジフェニル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オン CAS No. 2034584-76-2](/img/structure/B2360523.png)

2-((3-ブロモベンジル)チオ)-3,7-ジフェニル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

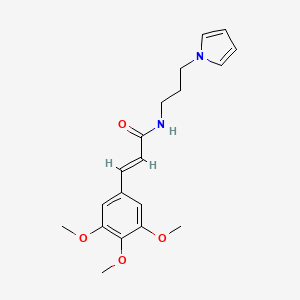

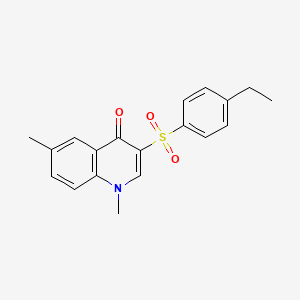

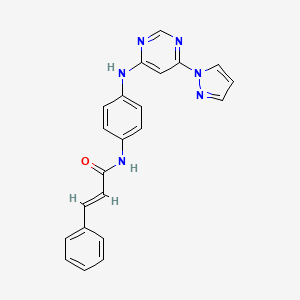

2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H18BrN3OS and its molecular weight is 488.4. The purity is usually 95%.

BenchChem offers high-quality 2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗腫瘍活性

チエノ[3,2-d]ピリミジン誘導体は、その抗腫瘍特性について研究されてきました。 これらの化合物は、エピジェネティックな調節に関与し、癌の進行に寄与する可能性のあるEZH2の阻害剤として作用します 。これらの化合物は、リンパ腫や白血病など、さまざまな癌細胞株の増殖を阻害する有望な結果を示しており、癌治療開発の潜在的な候補となっています。

抗菌活性

研究により、チエノ[3,2-d]ピリミジン誘導体が抗菌活性を持っていることが示されています。 これらの化合物は、ストレプトマイシンなどの既知の抗生物質の活性に匹敵する、緑膿菌を含むさまざまな細菌株に対して効果的であることが判明しています 。これは、細菌感染症の治療における潜在的な用途を示唆しています。

抗結核剤

これらの化合物は、抗結核剤としても評価されてきました。 一部のチエノ[3,2-d]ピリミジン誘導体は、結核の原因となる細菌である結核菌に対して有意な活性を示しました 。これは、この感染症に対する新しい治療法の可能性を開きます。

シトクロムbdオキシダーゼ阻害

結核菌の文脈において、チエノ[3,2-d]ピリミジン-4-アミンは、シトクロムbdオキシダーゼ(Cyt-bd)の阻害剤として同定されています 。この酵素は、特に細菌内のエネルギー代謝を標的とする薬物組み合わせ療法のための、結核治療の潜在的な薬物標的です。

薬理活性

チエノ[3,2-d]ピリミジン誘導体は、さまざまな薬理活性を示すことが知られています。 これらの化合物は、鎮痛作用、抗炎症作用、抗酸化作用、抗癌作用に関連付けられています 。この幅広い活性のスペクトルは、さらなる薬理学的調査と薬物開発のための豊かな分野を提供します。

中枢神経系障害

チエノ[3,2-d]ピリミジンの誘導体は、GABA B受容体のモジュレーター合成の中間体として使用されてきました 。これらのモジュレーターは、中枢神経系障害の治療に潜在的に有用であり、神経科学研究における化合物の関連性を示しています。

作用機序

Target of Action

Similar thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit cytochrome bd oxidase (cyt-bd) in mycobacterium tuberculosis .

Mode of Action

It’s known that thieno[3,2-d]pyrimidin-4-amines inhibit cyt-bd, which is an essential component of the electron transport chain in mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death.

Biochemical Pathways

The compound likely affects the electron transport chain in Mycobacterium tuberculosis by inhibiting Cyt-bd . This disruption in energy metabolism could lead to the death of the bacteria.

Result of Action

The compound’s action results in significant antimycobacterial activity, as observed in studies with similar thieno[3,2-d]pyrimidin-4-amines . .

特性

IUPAC Name |

2-[(3-bromophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrN3OS/c26-19-11-7-8-17(14-19)16-31-25-28-22-21(18-9-3-1-4-10-18)15-27-23(22)24(30)29(25)20-12-5-2-6-13-20/h1-15,27H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBCKHZTGVPGAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine dihydrochloride](/img/structure/B2360440.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)

![1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2360450.png)

![N-(4-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2360452.png)

![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)

![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

![5-(Azepan-1-yl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazoline](/img/structure/B2360462.png)

![N-[1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2360463.png)